molecular formula C19H26N4OS B7160252 N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B7160252
M. Wt: 358.5 g/mol
InChI Key: KHJOEUWKHYEHCN-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a thiophene ring substituted with a tert-butyl group and a cyano group, as well as a pyrazole ring substituted with methyl groups

Properties

IUPAC Name

N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-11(8-14-12(2)22-23(7)13(14)3)18(24)21-15-9-17(19(4,5)6)25-16(15)10-20/h9,11H,8H2,1-7H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJOEUWKHYEHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(C)C(=O)NC2=C(SC(=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, tert-butyl and cyano groups are introduced through electrophilic substitution reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The thiophene and pyrazole intermediates are then coupled through a condensation reaction with a suitable amide-forming reagent, such as an acid chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Substitution Reagents: Halogens or alkylating agents for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Amines from the cyano group.

    Substitution Products: Various substituted thiophenes or pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methylpropanamide: Lacks the pyrazole ring, which may affect its chemical properties and applications.

    N-(2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide: Lacks the tert-butyl group, potentially altering its reactivity and stability.

Uniqueness

N-(5-tert-butyl-2-cyanothiophen-3-yl)-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to the combination of its functional groups and ring structures, which confer specific chemical and physical properties. This uniqueness can make it particularly valuable in specialized applications where these properties are advantageous.

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